Marked In Vivo Survival Benefit Versus Busulfan in Murine Tumor Models
Yoshi-864 extends markedly the survival times of mice bearing L1210 leukemia or Ehrlich ascites carcinoma, whereas busulfan, which possesses identical methanesulfonate leaving groups, is without effect [1]. This demonstrates that the structural scaffold linking the alkylating moieties is critical for in vivo activity.
| Evidence Dimension | Survival extension in tumor-bearing mice |
|---|---|
| Target Compound Data | Markedly extended survival times |
| Comparator Or Baseline | Busulfan: no effect |
| Quantified Difference | Qualitative difference: Yoshi-864 active, busulfan inactive |
| Conditions | Mice bearing L1210 leukemia or Ehrlich ascites carcinoma |
Why This Matters
This direct head-to-head comparison proves that Yoshi-864 possesses a unique structural feature conferring in vivo antitumor activity not present in busulfan, making it a superior choice for studies in these murine tumor models.
- [1] Gale, G. R., Smith, A. B., & Atkins, L. M. (1975). Comparative effects of Yoshi-864 and busulfan on certain transplantable murine tumors. Proceedings of the Society for Experimental Biology and Medicine, 149(1), 98–101. View Source
